Tripropylene glycol monomethyl ether

描述

属性

IUPAC Name |

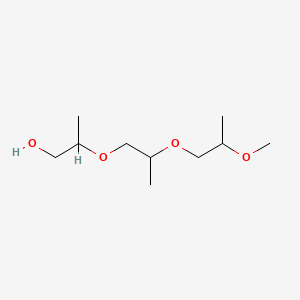

2-[2-(2-methoxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4/c1-8(5-11)13-7-10(3)14-6-9(2)12-4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEVWDZKMBQDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4 | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274025 | |

| Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS] Odor of ether; [Dow Chemical MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

468 °F at 760 mmHg (USCG, 1999), 243 °C | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

232 °F (USCG, 1999), 121 °C c.c. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.965 (USCG, 1999) - Less dense than water; will float, 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.1 | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.02 [mmHg], Vapor pressure, Pa at 20 °C: 3 | |

| Record name | Tripropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

25498-49-1; 20324-33-8, 10213-77-1, 25498-49-1 | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-110 °F (USCG, 1999), -77.8 °C | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17831 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

Synthetic Routes and Reaction Conditions

Tripropylene glycol monomethyl ether can be synthesized through the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction involves the opening of the epoxy ring and subsequent etherification to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous reactors where the reactants are fed continuously, and the product is removed continuously. This method ensures a steady supply of the compound and allows for better control over reaction conditions.

化学反应分析

Types of Reactions

Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ether linkages in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers.

科学研究应用

Solvent in Paints and Coatings

TPM is extensively used as a solvent in the formulation of paints and coatings. It enhances flow properties, film formation, and adhesion to substrates, making it ideal for high-performance coatings. Its low volatility and non-flammability contribute to safer working conditions during application .

Inks and Dyes

In the printing industry, TPM serves as a solvent and dispersant in various ink formulations, including flexographic and gravure inks. Its ability to improve ink flow and color dispersion results in enhanced print quality .

Adhesives and Sealants

TPM is employed as a solvent and plasticizer in adhesives and sealants. It improves flexibility, adhesion, and workability of the final product, making it suitable for a wide range of applications .

Cleaners and Degreasers

As a solvent in industrial cleaners, TPM effectively removes oils, greases, and residues from metal surfaces and machinery. Its compatibility with both polar and non-polar substances allows it to function efficiently in diverse cleaning applications .

Agricultural Applications

TPM acts as a stabilizer for agricultural herbicides and is used as an inert carrier solvent in pesticide formulations. Its low toxicity profile makes it an attractive option for enhancing the efficacy of agricultural products .

Case Study 1: 3D Printing Applications

In additive manufacturing, particularly stereolithography (SLA), TPM is utilized for cleaning excess resin from printed parts during post-processing. Its low vapor pressure and effective solvency make it a safer alternative to traditional solvents like isopropyl alcohol (IPA) .

Case Study 2: Environmental Impact Assessment

A study evaluating the environmental impact of TPM concluded that its use as a solvent minimizes volatile organic compound (VOC) emissions compared to other solvents. This characteristic positions TPM as an environmentally friendly option in various industrial applications .

Data Table: Comparative Analysis of TPM Applications

| Application Area | Key Benefits | Typical Use Cases |

|---|---|---|

| Paints and Coatings | Enhances flow, adhesion | Automotive paints, industrial coatings |

| Inks | Improves color dispersion | Flexographic inks, screen printing |

| Adhesives | Increases flexibility and adhesion | Construction adhesives |

| Cleaners | Effective oil removal | Industrial degreasers |

| Agriculture | Stabilizes herbicides | Pesticide formulations |

作用机制

The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. It can also participate in chemical reactions, forming new compounds through oxidation, reduction, or substitution pathways. The specific molecular targets and pathways depend on the context in which the compound is used.

相似化合物的比较

Physical and Chemical Properties

The table below compares TPGME with structurally similar glycol ethers:

Key Observations :

- Volatility and Safety : TPGME’s high flash point (118°C) makes it safer to handle than PGME (flash point 31°C) or EGME (46°C) .

- Solubility : Unlike TPGBE, TPGME is fully water-soluble, enhancing its utility in aqueous formulations .

- Thermal Stability : TPGME’s higher boiling point (243°C) vs. DPM (190°C) suits high-temperature processes like diesel combustion .

Functional Performance

Diesel Oxygenation Efficiency

In a study evaluating 27 oxygenates, diethylene glycol dimethyl ether and dibutoxymethane outperformed TPGME in oxygen content and calorific value. However, TPGME was selected for diesel fuels due to its favorable decomposition products (e.g., OH radicals) that reduce soot emissions .

Solvent Performance

- vs. IPA : TPGME’s low volatility and high solvation power make it superior for cleaning 3D-printed resins, though its efficacy in zirconia cleaning remains unverified .

- vs. PGME : While PGME is more volatile, TPGME’s slower evaporation rate benefits long-lasting solvent applications .

Toxicological and Environmental Profiles

Notable Differences:

- TPGME lacks the severe reproductive toxicity associated with EGME, but its chronic effects are less studied compared to PGME .

- PGME’s lower molecular weight correlates with higher volatility and environmental mobility, whereas TPGME’s larger structure may reduce leaching risks .

Market and Regulatory Context

- P-Series Dominance : TPGME is categorized under P-series glycol ethers, which are replacing toxic E-series compounds (e.g., EGME) in solvents and coatings .

生物活性

Tripropylene glycol monomethyl ether (TPM), also known as 2-(2-methoxymethylethoxy)methylethoxypropanol, is a compound belonging to the family of glycol ethers. It is primarily used as a solvent in various applications, including coatings, cleaning products, and personal care formulations. This article delves into the biological activity of TPM, examining its toxicity, metabolic pathways, and potential health impacts based on diverse research findings.

- Chemical Formula : C₁₁H₂₄O₄

- Molar Mass : 206.28 g/mol

- Density : 0.96 g/cm³

- Boiling Point : 242.8 °C

- Flash Point : 123.1 °C

- Melting Point : -77.8 °C

Cytotoxicity Studies

Research has indicated that TPM exhibits cytotoxic effects at high concentrations, particularly in in vitro studies involving human cell lines such as hepatocytes and cardiomyocytes. A study profiling various glycol ethers found that both E-Series and P-Series glycol ethers, including TPM, elicited cytotoxicity primarily at millimolar concentrations (mM) .

Table 1: Cytotoxic Concentration Ranges for TPM

| Cell Type | Concentration Range (mM) |

|---|---|

| iCell Cardiomyocytes | 0.01 - 10 |

| iCell Hepatocytes | 0.0001 - 10 |

| Lymphoblasts | 0.1 - 10 |

Metabolism and Pharmacokinetics

The metabolism of TPM is closely related to other propylene glycol ethers. It is metabolized primarily through conjugation pathways to form glucuronide or sulfate conjugates, which are generally considered non-toxic and are readily excreted . Notably, TPM does not undergo significant bioactivation into toxic metabolites, unlike some primary alcohols in the E-series glycol ethers .

In Vivo Studies

In animal studies involving inhalation exposure to TPM, common toxic effects observed included sedation and slight nephropathy in male rats at high exposure levels (>1000 ppm) . However, these effects were generally reversible upon repeated exposure due to the induction of metabolizing enzymes.

Table 2: Toxicological Findings from In Vivo Studies

| Study Type | Exposure Level (ppm) | Observed Effects |

|---|---|---|

| Subchronic Inhalation | 300 - 3000 | Sedation, slight nephropathy |

| Chronic Toxicity | Up to 3000 | Hepatomegaly at high exposures |

Case Study: Occupational Exposure

A controlled study assessed the internal dosimetry of TPM in humans compared to laboratory animals. The findings indicated that humans exhibited lower systemic effects than rats at comparable inhalation exposures, suggesting a differential sensitivity based on species .

Case Study: Environmental Impact

TPM has been investigated for its potential environmental impact when used in diesel blends for soot-free combustion. This study highlighted the compound's utility in reducing emissions while maintaining performance .

常见问题

[Basic] What analytical methods are recommended for characterizing the purity and structural integrity of TPGME in laboratory settings?

To ensure the purity of TPGME, researchers should employ a combination of chromatographic and spectroscopic techniques:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for quantifying organic impurities and verifying batch consistency .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm molecular structure and identify isomer distributions, as TPGME is often a mixture of structural isomers .

- Karl Fischer Titration to measure water content, critical for applications requiring anhydrous conditions .

[Basic] What experimental precautions are necessary when using TPGME as a solvent in nanoparticle synthesis?

Key considerations include:

- Solubility Parameters : Pre-test TPGME’s miscibility with reactants (e.g., metal precursors, polymers) using phase diagrams or cloud-point titration .

- Reactivity : Avoid combining TPGME with strong oxidizers (e.g., nitric acid, peroxides) or metals like aluminum, which may catalyze decomposition .

- Ventilation : Use fume hoods or local exhaust systems to mitigate inhalation risks, as TPGME vapors can irritate respiratory systems .

[Basic] How can researchers assess TPGME’s stability under varying storage conditions?

Stability studies should include:

- Peroxide Formation Testing : Use test strips or iodometric titration to detect peroxides, especially if stored for >6 months .

- Thermal Stability : Conduct accelerated aging experiments at elevated temperatures (e.g., 40–60°C) and analyze degradation products via GC-MS .

- Light Sensitivity : Store in amber glass containers under inert gas (N₂/Ar) to prevent photochemical degradation .

[Advanced] How can TPGME’s efficiency as a solvent be optimized in biodegradable polymer synthesis?

Methodological steps include:

- Solvent Screening : Compare TPGME with other glycol ethers (e.g., dipropylene glycol monomethyl ether) for solubility of polymer precursors using Hansen solubility parameters .

- Reaction Kinetics : Monitor polymerization rates via in-situ FTIR or gel permeation chromatography (GPC) to identify solvent effects on molecular weight distributions .

- Post-Processing : Evaluate solvent recovery efficiency via fractional distillation and assess residual TPGME in polymers using headspace GC .

[Advanced] How can contradictions in toxicity data for TPGME be resolved across in vivo and in vitro studies?

To address discrepancies:

- Exposure Route Analysis : Compare toxicity metrics (e.g., LD₅₀, LC₅₀) from inhalation (aerosol) vs. dermal exposure studies, noting differences in metabolic pathways .

- Metabolite Profiling : Use mass spectrometry to identify species-specific metabolites (e.g., propylene glycol derivatives) that may explain variation in toxicity outcomes .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose in vitro cytotoxicity data (e.g., IC₅₀) with high-dose in vivo findings .

[Advanced] What methodologies are effective for evaluating TPGME’s role in stabilizing nanoparticle dispersions?

Researchers should:

- Colloidal Stability Testing : Use dynamic light scattering (DLS) to measure zeta potential and hydrodynamic diameter of nanoparticles in TPGME-based dispersions .

- Surface Tension Analysis : Employ pendant drop tensiometry to correlate TPGME concentration with interfacial energy reduction .

- Comparative Studies : Benchmark against alternative solvents (e.g., isopropyl alcohol) in terms of particle aggregation kinetics and long-term dispersion stability .

[Basic] What personal protective equipment (PPE) is essential for handling TPGME in laboratory settings?

Mandatory PPE includes:

- Gloves : Nitrile or butyl rubber gloves (≥0.4 mm thickness) to prevent permeation .

- Eye/Face Protection : Goggles and face shields when handling bulk quantities .

- Respiratory Protection : NIOSH-approved N95 masks if ventilation is insufficient .

- Lab Coats : Chemical-resistant aprons or Tychem® suits for spill-prone tasks .

[Advanced] How can explosion risks associated with TPGME peroxidation be mitigated during long-term storage?

Risk reduction strategies involve:

- Inhibitor Additives : Introduce 50–100 ppm of hydroquinone or butylated hydroxytoluene (BHT) to suppress peroxide formation .

- Storage Protocols : Use stainless-steel containers with pressure-relief valves, and maintain temperatures below 25°C .

- Regular Monitoring : Perform quarterly peroxide testing and discard samples exceeding 10 ppm peroxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。